Product packaging for 2-Bromo-3-chlorohexafluoro-2-butene(Cat. No.:CAS No. 122557-08-8)

2-Bromo-3-chlorohexafluoro-2-butene

Cat. No.: B046863
CAS No.: 122557-08-8
M. Wt: 277.39 g/mol
InChI Key: HQDIBYVKNAQTGX-OWOJBTEDSA-N
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Description

2-Bromo-3-chlorohexafluoro-2-butene (CAS 122557-08-8) is a high-value fluorinated organic building block with the molecular formula C4BrClF6 and a molecular weight of 277.39 g/mol. This compound is characterized by its boiling point of 85-87°C and is classified as an irritant (Xi), requiring appropriate handling precautions. As a specialized reagent in organic synthesis, its core research value lies in its unique structure featuring both bromine and chlorine substituents on a hexafluorobutene backbone, enabling diverse reaction pathways. Researchers utilize this compound as an intermediate in developing more complex molecules, particularly in pharmaceutical and agrochemical research where fluorinated compounds often enhance metabolic stability and bioavailability. The presence of multiple halogens offers distinct sites for nucleophilic substitution and elimination reactions, while the electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the alkene functionality. This compound is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4BrClF6 B046863 2-Bromo-3-chlorohexafluoro-2-butene CAS No. 122557-08-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-2-bromo-3-chloro-1,1,1,4,4,4-hexafluorobut-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4BrClF6/c5-1(3(7,8)9)2(6)4(10,11)12/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDIBYVKNAQTGX-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)Br)(C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(/C(F)(F)F)\Br)(\C(F)(F)F)/Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4BrClF6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for Perhalogenated Butenes

Strategies for the Construction of Perhalogenated Butene Scaffolds

The foundational approaches to building perhalogenated butene structures rely on established organic chemistry principles, adapted for the unique challenges posed by fluorine, chlorine, and bromine substituents on a four-carbon chain.

Direct halogenation involves the addition of halogens across a double bond. For instance, the fluorination of a perhalogenated olefin can lead to a saturated product through simple addition, or in some cases, a dimer addition product. datapdf.com The reaction of a liquid mono-olefin with fluorine at low temperatures typically yields both the normal addition product and a dimer. datapdf.com

Halogen exchange reactions are a more common and controlled method for introducing specific halogens into a molecule that is already halogenated. These reactions, such as the Finkelstein (iodide for chloride/bromide) and Swarts (fluoride for chloride/bromide) reactions, are instrumental in synthesizing mixed-halogen compounds. organicmystery.comresearchgate.net

Finkelstein Reaction : Chloroalkanes or bromoalkanes are treated with sodium iodide in acetone (B3395972) or methanol (B129727) to produce iodoalkanes. organicmystery.com

Swarts Reaction : This method uses inorganic fluorides like AgF, Hg2F2, CoF2, or SbF3 to replace other halogens with fluorine. organicmystery.com

For a compound like 2-Bromo-3-chlorohexafluoro-2-butene, a precursor such as a dichlorinated or dibrominated hexafluorobutene could undergo a selective halogen exchange. For example, reacting a vicinal dichloro- or dibromo-alkane with a suitable metal halide can facilitate the exchange. organic-chemistry.org The reactivity for halogen exchange often follows the trend of C-I > C-Br > C-Cl > C-F, reflecting the bond dissociation energies. wikipedia.org

Table 1: Examples of Halogen Exchange Reactions

Starting Material TypeReagent(s)Product TypeReaction Name
Chloroalkane/BromoalkaneNaI in AcetoneIodoalkaneFinkelstein
Chloroalkane/BromoalkaneAgF, Hg2F2, SbF3FluoroalkaneSwarts
Alkyl FluorideiBu3Al, TiCl4 (cat.), CCl4Alkyl ChlorideTitanocene-Catalyzed Exchange organic-chemistry.org
Alkyl FluorideiBu3Al, TiBr4 (cat.), CBr4Alkyl BromideTitanocene-Catalyzed Exchange organic-chemistry.org

This table illustrates common halogen exchange methodologies used to modify halogenated organic compounds.

Elimination reactions are a fundamental strategy for creating the double bond present in alkenes. libretexts.org This typically involves the removal of two substituents from adjacent carbon atoms, a process known as β-elimination. libretexts.org For perhalogenated butenes, this would start with a saturated perhalogenated butane (B89635) precursor.

Two primary types of elimination reactions are relevant:

Dehydrohalogenation : This involves the removal of a hydrogen atom and a halogen from adjacent carbons (β-elimination), typically using a strong base. chadsprep.comucsb.edu While less directly applicable to the synthesis of a perhalogenated butene (which lacks hydrogen), this principle is central to alkene synthesis. The reaction often follows Zaitsev's rule, which predicts that the more substituted (more stable) alkene will be the major product. chadsprep.combyjus.com The E2 mechanism, a single-step concerted reaction, is common for these transformations. libretexts.orgyoutube.com

Dehalogenation : This reaction involves the removal of two halogen atoms. Vicinal dihalides (where halogens are on adjacent carbons) can be converted to alkenes by reacting them with a reducing agent, such as a metal like zinc or magnesium, or with specific reagents like 1,1′-bis(trimethylsilyl)-1H,1′H-4,4′-bipyridinylidene. wikipedia.orgrsc.org For example, a precursor like 1,2,2,3,3,4-hexafluoro-2,3-dibromo-chloro-butane could theoretically be dehalogenated to form the target butene. The formation of alkynes can also be achieved through a double dehydrohalogenation of dihaloalkanes using a very strong base like sodium amide (NaNH2). masterorganicchemistry.comyoutube.com

The formation of halogenated alkenes can also proceed through nucleophilic substitution pathways, particularly nucleophilic vinylic substitution (SNV). Vinylic halides are typically inert to nucleophilic substitution compared to saturated alkyl halides. inflibnet.ac.in However, the presence of electron-withdrawing groups, such as multiple halogen atoms on the double bond, can activate the substrate towards nucleophilic attack. inflibnet.ac.in

The mechanism often proceeds via an addition-elimination pathway. inflibnet.ac.in In this two-step process, the nucleophile first attacks the electron-deficient vinylic carbon, breaking the π-bond and forming a tetrahedral carbanionic intermediate. In the second step, the leaving group is eliminated, and the π-bond is reformed. inflibnet.ac.in The high electronegativity of fluorine makes it a powerful activating group for nucleophilic aromatic substitution (SNAr), stabilizing the intermediate Meisenheimer complex; a similar principle applies to vinylic systems. stackexchange.com Research has shown that phenols can react with aryl trifluorovinyl ethers to yield vinyl substitution products through this mechanism. researchgate.net A simple method for creating 1-fluoro-2-bromo-2-chloroalkenyl ethers involves the reaction of phenols with 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) in the presence of a base, proceeding through a reactive difluoroethylene intermediate. semanticscholar.org

Radical reactions are a powerful tool for forming C-C and C-halogen bonds, especially in the synthesis of fluorinated compounds. wikipedia.org

Radical Addition: This involves the addition of a radical species across a double bond. nih.gov For instance, the radical addition of a molecule like bromochlorofluoromethane (B1195813) to a fluorinated alkene could potentially be used to construct the desired scaffold. Photoredox catalysis has emerged as a mild and efficient way to generate radicals from precursors like fluorinated alkyl bromides for addition to alkenes. nih.gov

Telomerization: This is a specific type of radical polymerization where a chain transfer agent (the telogen) reacts with a monomer (the taxogen) to form low molecular weight polymers, or telomers. researchgate.netwikipedia.org The process is highly valuable for synthesizing fluorinated compounds. Tetrafluoroethylene (TFE) is a common taxogen. acs.org By choosing an appropriate telogen, one can control the end groups of the resulting oligomer. For example, the radiation-initiated telomerization of TFE in a solvent like 1,2-dibromotetrafluoroethane (B104034) has been studied to produce telomers with high thermal stability. researchgate.net A telogen containing both bromine and chlorine could theoretically react with TFE to build the C4 backbone and introduce the required halogens.

Table 2: Principles of Telomerization

Telogen (Chain Transfer Agent)Taxogen (Monomer)InitiatorResulting Product Class
Organoiodine CompoundTetrafluoroethylene (TFE)Heat/Radical InitiatorLinear Fluorotelomers wikipedia.org
Chloroform, CCl4Tetrafluoroethylene (TFE)γ-radiationChloro-containing TFE telomers researchgate.net
1,2-dibromotetrafluoroethaneTetrafluoroethylene (TFE)γ-radiationBromo-containing TFE telomers researchgate.net
Arylchlorotetrafluoro-λ6-sulfanesTetrafluoroethylene (TFE)Blue LED/Radical InitiatorFluoroalkylated hypervalent sulfur compounds rsc.org

This table outlines the components of telomerization reactions used to create fluorinated oligomers with specific end-groups.

Advanced Approaches to Polyhalogenated Alkene Synthesis

Modern synthetic chemistry offers more sophisticated methods that provide access to complex halogenated structures by leveraging unique and highly reactive species.

The synthesis of complex polyhalogenated alkenes can be achieved through the generation and subsequent reaction of highly reactive intermediates. These transient species can be trapped by various reactants to form the desired product.

Examples of such intermediates include:

Carbenes : Trichloromethane (chloroform) reacts with a strong base to undergo α-elimination, where both a proton and a chloride ion are lost from the same carbon, forming dichlorocarbene (B158193) (:CCl2). libretexts.org This highly electrophilic species can then react with other molecules.

Reactive Alkenes : The reaction between halothane (B1672932) (2-bromo-2-chloro-1,1,1-trifluoroethane) and potassium hydroxide (B78521) is proposed to proceed via a highly reactive difluoroethylene intermediate, which is then trapped by a nucleophile. semanticscholar.org This demonstrates how a simpler, saturated precursor can be converted into a functionalized alkene through an unstable intermediate.

Vinylic Cations : While less common, vinylic cations can be generated from vinylic substrates that have an exceptionally good leaving group, such as triflate. These intermediates are highly reactive and can be trapped by nucleophiles, though this typically requires electron-releasing substituents on the vinylic group to aid in cation stabilization. inflibnet.ac.in

Microwave-Assisted Synthetic Enhancements in Halogenation Processes

Microwave-assisted synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and improved purity compared to conventional heating methods. This technology is particularly relevant in halogenation processes, where the use of microwave irradiation can enhance reaction rates and facilitate transformations that are otherwise difficult to achieve.

In the context of halogenated organic compounds, microwave-assisted methods have been successfully applied to trans-halogenation reactions. For instance, various chloro- and bromo-substituted aromatic compounds have been converted to their corresponding iodinated derivatives under microwave irradiation in the presence of a suitable iodide source. While these examples demonstrate the potential of microwave assistance in halogen exchange reactions on different molecular scaffolds, specific applications to the synthesis of perhalogenated butenes, and particularly this compound, are not detailed in the available literature.

The principles of microwave heating, which involve the direct coupling of electromagnetic energy with the molecules in the reaction mixture, can lead to rapid and uniform heating. This can be advantageous in controlling reaction conditions and potentially influencing the selectivity of halogenation reactions. However, without specific experimental data for the target compound, any discussion of its microwave-assisted synthesis remains speculative.

Chemical Reactivity and Transformation Mechanisms of 2 Bromo 3 Chlorohexafluoro 2 Butene

Fundamental Reaction Pathways

The primary reaction pathways for 2-Bromo-3-chlorohexafluoro-2-butene revolve around the polarity of its double bond and the nature of its carbon-halogen bonds.

Fluorinated alkenes are known to be highly susceptible to nucleophilic attack, a characteristic that defines the reactivity of this compound. researchgate.net The significant electron withdrawal by the fluoroalkyl and halogen substituents creates a strong electrophilic character at the double-bonded carbons, inviting attack from electron-rich species. researchgate.netyoutube.com Reactions with nucleophiles can proceed through several mechanisms, primarily vinylic substitution or an addition-elimination pathway.

In vinylic substitution, a nucleophile attacks one of the carbons of the double bond, leading to the displacement of a halide ion (Br⁻ or Cl⁻). The choice of which halide is displaced can depend on factors like the carbon-halogen bond strength and the nature of the attacking nucleophile.

Alternatively, an addition-elimination mechanism may occur where the nucleophile first adds across the double bond to form a carbanionic intermediate. This intermediate is stabilized by the electron-withdrawing groups. Subsequently, a halide ion is eliminated to restore a double bond, resulting in a net substitution product. The reactivity and the specific pathway can be influenced by the steric and electronic properties of the nucleophile. rsc.orgnih.gov

Table 1: Predicted Nucleophilic Reactions of this compound

Nucleophile (Nu⁻)Proposed MechanismExpected Major Product
Alkoxides (RO⁻)Vinylic SubstitutionCF₃-C(OR)=C(Cl)-CF₃ or CF₃-C(Br)=C(OR)-CF₃
Thiolates (RS⁻)Vinylic SubstitutionCF₃-C(SR)=C(Cl)-CF₃ or CF₃-C(Br)=C(SR)-CF₃
Amines (R₂NH)Addition-EliminationCF₃-C(NR₂)=C(Cl)-CF₃ or CF₃-C(Br)=C(NR₂)-CF₃
Cyanide (CN⁻)Vinylic SubstitutionCF₃-C(CN)=C(Cl)-CF₃ or CF₃-C(Br)=C(CN)-CF₃

The characteristic reaction of common alkenes is electrophilic addition, where the electron-rich π-bond attacks an electron-deficient species. numberanalytics.comchemistrystudent.com However, in this compound, the situation is reversed. The powerful inductive effect of the six fluorine atoms, along with the chlorine and bromine atoms, severely depletes the electron density of the C=C double bond.

This electron-deficient nature deactivates the alkene towards attack by electrophiles such as protons (H⁺) from strong acids or the partially positive halogen in molecules like Br₂. savemyexams.com An electrophile approaching the double bond would encounter repulsion from the partially positive carbon atoms, making an electrophilic addition reaction energetically unfavorable. Therefore, unlike simple alkenes, this compound is resistant to common electrophilic addition reactions. chemistrysteps.comlibretexts.org

Table 2: Comparison of Electronic Properties and Reactivity Towards Electrophiles

CompoundNature of C=C Double BondReactivity with Electrophile (E⁺)
PropeneElectron-Rich (Nucleophilic)Rapid Addition: CH₃-CH=CH₂ + HBr → CH₃-CH(Br)-CH₃
This compoundElectron-Deficient (Electrophilic)Generally Unreactive

Typical elimination reactions of haloalkanes involve the removal of a hydrogen and a halogen from adjacent carbons (dehydrohalogenation) by a base. masterorganicchemistry.com This pathway is not possible for this compound as it lacks hydrogen atoms on its carbon skeleton.

However, a relevant transformation is reductive elimination. Vicinal dihalides (compounds with halogens on adjacent carbons) are known to undergo elimination to form alkenes when treated with reducing agents, such as zinc metal. stackexchange.comlibretexts.orgyoutube.com By analogy, this compound, a vicinal dihaloalkene, can undergo reductive elimination of the bromine and chlorine atoms to form an alkyne. This reaction would likely proceed by the oxidative addition of a metal like zinc to one of the carbon-halogen bonds, followed by the elimination of the second halide to form the stable hexafluoro-2-butyne (B1329351) product. masterorganicchemistry.comstackexchange.com

Table 3: Potential Reductive Elimination of this compound

ReagentReaction TypeProduct
Zinc (Zn) DustReductive EliminationHexafluoro-2-butyne (CF₃-C≡C-CF₃)
Magnesium (Mg)Reductive EliminationHexafluoro-2-butyne (CF₃-C≡C-CF₃)

Radical Reactions and Mechanistic Investigations

Beyond ionic pathways, the double bond of this compound is also susceptible to attack by radical species.

Free radical additions to alkenes provide an alternative pathway for functionalization. masterorganicchemistry.com In the presence of a radical initiator, such as a peroxide (ROOR), a radical species can add across the double bond. For instance, the addition of HBr in the presence of peroxides proceeds via a radical mechanism. masterorganicchemistry.com

The mechanism involves three main stages:

Initiation: The peroxide homolytically cleaves upon heating or UV irradiation to form two alkoxy radicals (RO•). This radical then abstracts a hydrogen atom from HBr to generate a bromine radical (Br•).

Propagation: The bromine radical adds to the double bond of this compound. This addition is regioselective, occurring in a way that produces the most stable carbon radical intermediate. masterorganicchemistry.comyoutube.com The resulting haloalkyl radical then abstracts a hydrogen atom from another molecule of HBr, forming the final product and regenerating a bromine radical to continue the chain reaction.

Termination: The reaction ceases when radicals combine with each other.

The regioselectivity of the initial radical attack depends on the stability of the resulting intermediate radical. Attack at C-2 would place the radical on C-3, where it is influenced by the chlorine and a CF₃ group. Attack at C-3 would place the radical on C-2, influenced by the bromine and a CF₃ group. The relative stabilizing/destabilizing effects of these substituents on the adjacent radical center would determine the major product.

Table 4: General Mechanism for Free Radical Addition of HBr

StepDescriptionExample Reaction
Initiation Formation of Bromine RadicalROOR → 2 RO•RO• + HBr → ROH + Br•
Propagation Addition to Alkene & H-AbstractionBr• + CF₃-C(Br)=C(Cl)-CF₃ → CF₃-C(Br)(Br)-C•(Cl)-CF₃ (Path A) OR CF₃-C•(Br)-C(Cl)(Br)-CF₃ (Path B)Resulting Radical + HBr → Product + Br•
Termination Combination of RadicalsBr• + Br• → Br₂2 R• → R-R

Isotopic labeling is a powerful tool for investigating reaction mechanisms, providing insights that are otherwise difficult to obtain. nih.govchem-station.com By replacing an atom with one of its heavier isotopes, such as replacing hydrogen with deuterium (B1214612) (D), chemists can trace the path of atoms through a reaction and measure kinetic isotope effects (KIEs). chem-station.comprinceton.edu

While specific deuterium studies on this compound are not prominent in the literature, the application of such techniques can be hypothesized. For example, in a hypothetical nucleophilic substitution reaction using a deuterated nucleophile (e.g., NaOD), the location of the deuterium in the product could confirm the site of initial attack.

Furthermore, studying the rate of reaction of a deuterated reagent versus its non-deuterated counterpart can reveal information about bond-breaking steps. princeton.edu If a C-H (or C-D) bond is broken in the rate-determining step of a reaction, a significant KIE is typically observed. In the context of the radical addition of HBr, using DBr would allow for the precise tracking of the added atom and could help confirm the regioselectivity of the addition through spectroscopic analysis of the final product. researchgate.net Such studies are invaluable for distinguishing between competing mechanistic pathways and understanding the intricate details of chemical transformations. nih.govresearchgate.net

Carbocation Rearrangements in Analogous Halogenated Systems

Carbocation rearrangements are a fundamental concept in organic chemistry, driven by the migration of a group (typically a hydride or an alkyl group) to an adjacent carbocationic center to form a more stable carbocation. stackexchange.comfiveable.me The stability of carbocations is paramount in dictating the course of many reactions, with tertiary carbocations being more stable than secondary, which are in turn more stable than primary carbocations. fiveable.me This stability is attributed to hyperconjugation and inductive effects of alkyl groups that donate electron density to the electron-deficient carbon. libretexts.org

In halogenated systems, the nature of the halogen atom introduces a dichotomy of electronic effects that influence carbocation stability. Halogens are highly electronegative and thus exert a strong electron-withdrawing inductive effect (-I), which tends to destabilize an adjacent carbocation. libretexts.org Conversely, halogens possess lone pairs of electrons that can be donated to the empty p-orbital of the carbocation through resonance (+M or pi-donation), which is a stabilizing effect. masterorganicchemistry.comstackexchange.com

The balance between these opposing effects depends on the specific halogen. For instance, fluorine's p-orbitals have a similar size to carbon's p-orbitals, allowing for effective overlap and resonance stabilization, which can often outweigh its strong inductive effect. stackexchange.com In contrast, the larger p-orbitals of bromine and iodine result in less effective overlap with carbon's p-orbital, diminishing the resonance stabilization. masterorganicchemistry.com Therefore, while a neighboring fluorine atom can stabilize a carbocation through resonance, bromine is generally considered to have a net electron-withdrawing effect by induction.

In analogous, non-fluorinated bromo-chloro-butenes, the formation of a carbocation during a reaction, such as the addition of a hydrohalic acid, would be influenced by both the bromine and chlorine atoms. stackexchange.com The stability of the potential carbocation intermediates would direct the regioselectivity of the addition. For example, in the addition of HI to 2-bromo-3-chloro-2-butene, the initial protonation could lead to two different carbocations. The relative stability of these carbocations, influenced by the inductive and resonance effects of both bromine and chlorine, would determine the major product. stackexchange.com

Furthermore, the potential for the bromine atom to form a bridged halonium ion can also play a significant role in the reaction mechanism, potentially preventing a discrete carbocation from forming and thus precluding rearrangement. This bridging ability is more pronounced for bromine and iodine than for chlorine and fluorine. stackexchange.com

It is important to note that in highly fluorinated systems like those involving hexafluoro-2-butene, the powerful electron-withdrawing nature of the trifluoromethyl (CF3) groups would significantly destabilize any potential carbocation formation. This high degree of destabilization makes classical carbocation rearrangements less likely to occur in the same manner as in non-fluorinated or less halogenated analogs. The reaction mechanisms in such systems are often altered, favoring pathways that avoid the formation of highly unstable carbocation intermediates.

Reactivity with Diverse Chemical Species and Reagents

The reactivity of this compound is dictated by the electronic properties of its functional groups: the carbon-carbon double bond, the trifluoromethyl groups, and the carbon-halogen bonds. The presence of two strongly electron-withdrawing trifluoromethyl groups significantly deactivates the double bond towards electrophilic attack. savemyexams.com Electrophilic addition is a characteristic reaction of alkenes, initiated by the attack of an electrophile on the electron-rich double bond. chemistrystudent.comlibretexts.org However, in this compound, the electron density of the π-bond is greatly diminished, making reactions with typical electrophiles such as hydrogen halides or halogens less favorable than in their non-fluorinated counterparts. libretexts.org

While electrophilic addition may be disfavored, the compound is susceptible to nucleophilic attack. The electron-deficient nature of the double bond, enhanced by the trifluoromethyl groups, makes it an electrophilic alkene. This allows for nucleophilic vinylic substitution, where a nucleophile attacks one of the carbons of the double bond, leading to the displacement of either the bromide or chloride ion. The relative leaving group ability of bromide versus chloride would influence the product distribution in such reactions.

The carbon-bromine and carbon-chlorine bonds themselves are sites of potential reactivity. These bonds can undergo nucleophilic substitution, although vinylic halides are generally less reactive than their saturated counterparts in SN1 and SN2 reactions. SN1 reactions are unlikely due to the instability of the resulting vinylic carbocation, which would be further destabilized by the adjacent electron-withdrawing groups. vaia.com SN2-type reactions at an sp2 hybridized carbon are also generally difficult. However, under specific conditions, such as with strong nucleophiles or through transition-metal-catalyzed cross-coupling reactions, substitution at these positions can be achieved.

Reactions with organometallic reagents, such as Grignard or organolithium compounds, could potentially lead to either addition to the double bond or substitution of the halogen atoms. The outcome would depend on the specific reagent, reaction conditions, and the relative reactivity of the different sites within the molecule.

Below is a table summarizing the expected reactivity of this compound with various classes of reagents based on the principles of organic chemistry.

Reagent ClassExpected ReactivityProbable Products
Electrophiles (e.g., HBr, Br2) Low reactivity due to the electron-poor double bond.Addition products are unlikely under standard conditions.
Nucleophiles (e.g., RO⁻, RNH2) Nucleophilic vinylic substitution is possible.Substitution of Br or Cl by the nucleophile.
Organometallic Reagents (e.g., R-MgBr, R-Li) Potential for addition or substitution.Products of addition to the C=C bond or substitution of halogens.
Reducing Agents (e.g., H2/Pd) Reduction of the double bond is possible.2-Bromo-3-chloro-1,1,1,4,4,4-hexafluorobutane.

It is crucial to note that these predictions are based on general principles, and the actual reactivity would need to be confirmed through experimental studies. The unique combination of halogens and trifluoromethyl groups in this compound makes its chemistry complex and of interest for the synthesis of highly functionalized fluorinated molecules.

Structural Elucidation and Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

No specific ¹H, ¹³C, or ¹⁹F NMR spectral data, including chemical shifts, coupling constants, or stereochemical analysis for 2-Bromo-3-chlorohexafluoro-2-butene, are available in the public domain. Such data would be essential for determining the E/Z isomeric configuration and understanding the electronic environment of the molecule.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Detailed mass spectrometry data, including specific fragmentation patterns and mass-to-charge ratios for this compound, have not been published. This information would be crucial for confirming the molecular weight and elucidating the fragmentation pathways under ionization.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Specific IR and Raman spectra, which would reveal the characteristic vibrational modes of the C-Br, C-Cl, C-F, and C=C bonds within this compound, are not available.

Advanced Chromatographic Techniques for Separation and Purity Assessment

While general chromatographic methods are used for the purification and analysis of volatile halogenated compounds, no specific studies detailing the application of techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for the separation of isomers or purity assessment of this compound have been found.

Computational and Theoretical Studies of 2 Bromo 3 Chlorohexafluoro 2 Butene

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

There are currently no published studies detailing quantum chemical calculations, such as Density Functional Theory (DFT) or ab initio methods, on 2-Bromo-3-chlorohexafluoro-2-butene. Such studies would be invaluable for understanding its fundamental properties.

Hypothetical Data Tables:

Were such studies to be conducted, one could expect data tables similar to the following, which would typically be generated to describe the molecule's geometry and electronic properties.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated at a specified theoretical level, e.g., B3LYP/6-311+G(d,p))

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C2=C3---------
C2-Br---------
C3-Cl---------
C1-C2---------
C3-C4---------
C1-F---------
C4-F---------
Br-C2=C3---------
Cl-C3=C2---------
F-C1-C2---------

Table 2: Hypothetical Mulliken Atomic Charges for this compound

AtomCharge (e)
C1 (CF3)---
C2---
C3---
C4 (CF3)---
Br---
Cl---
F (average)---

Reaction Pathway Modeling and Transition State Analysis

The reactivity of this compound in various chemical reactions is another area ripe for investigation. Computational modeling could elucidate the mechanisms of, for example, nucleophilic substitution at the double bond or reactions involving the carbon-halogen bonds. This would involve mapping potential energy surfaces and identifying the structures and energies of transition states. To date, no such reaction pathway or transition state analyses for this specific molecule have been reported in the scientific literature.

Prediction of Reactivity and Selectivity via Computational Chemistry

Computational chemistry provides powerful tools for predicting how a molecule will behave in a chemical reaction. By analyzing frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps, researchers can infer sites of electrophilic and nucleophilic attack. For this compound, such studies would be critical in predicting its reactivity and the selectivity of its reactions (e.g., whether a nucleophile would preferentially attack the carbon bonded to bromine or the one bonded to chlorine). This information is currently unavailable.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations could offer insights into the bulk properties and intermolecular interactions of this compound. These simulations model the movement of atoms and molecules over time, providing a picture of how they interact with each other in a condensed phase. This would be useful for understanding its physical properties and its behavior as a solvent or a component in a mixture. As with the other computational areas, no MD simulation studies have been published for this compound.

Theoretical Basis for Spectroscopic Data Interpretation

While experimental spectroscopic data (like NMR or IR) may exist, the theoretical calculations needed to robustly interpret these spectra are not available in the literature. Computational methods can predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies. Comparing these theoretical predictions with experimental data allows for a more confident and detailed assignment of the spectral features to the molecular structure.

Table 3: Hypothetical Calculated Vibrational Frequencies for this compound

ModeFrequency (cm⁻¹)IR IntensityRaman ActivityAssignment
1---------C=C stretch
2---------C-Br stretch
3---------C-Cl stretch
4---------CF3 symmetric stretch
5---------CF3 asymmetric stretch

Derivatization and Advanced Applications in Organic Synthesis

Functionalization Strategies for 2-Bromo-3-chlorohexafluoro-2-butene

This compound is a versatile substrate for a variety of functionalization reactions, primarily targeting the carbon-bromine (C-Br) bond, the carbon-chlorine (C-Cl) bond, and the carbon-carbon double bond. The presence of two different halogen atoms on the double bond allows for selective transformations. Generally, in cross-coupling reactions, the C-Br bond is more reactive than the C-Cl bond, enabling regioselective functionalization.

Key functionalization strategies include:

Nucleophilic Substitution: The electron-withdrawing nature of the trifluoromethyl groups activates the double bond towards nucleophilic attack, potentially leading to the substitution of the bromine or chlorine atoms.

Cross-Coupling Reactions: The C-Br bond is an ideal handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form new carbon-carbon bonds. This is the most common and versatile strategy for its derivatization.

Reduction: The bromine atom can be selectively removed through reduction reactions, yielding a chlorinated fluoroalkene.

Addition Reactions: While the electron-deficient nature of the double bond makes electrophilic addition challenging, radical additions or specific cycloadditions can be employed to functionalize the alkene core.

The primary route for derivatization involves leveraging the differential reactivity of the C-Br and C-Cl bonds, with the C-Br bond serving as the initial reaction site.

Utility as a Building Block in Complex Molecule Synthesis (e.g., through Cross-Coupling Reactions such as Suzuki-Miyaura or Sonogashira)

The presence of a vinyl bromide moiety makes this compound an excellent building block for constructing more complex molecules through palladium-catalyzed cross-coupling reactions. nih.gov These reactions are fundamental in organic synthesis for creating carbon-carbon bonds. libretexts.org

Suzuki-Miyaura Coupling: This reaction couples the vinyl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond. nih.govlibretexts.org The reaction is highly versatile and tolerates a wide range of functional groups. clockss.org The primary product would result from the coupling at the more reactive C-Br bond. rsc.orgnih.gov

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with the vinyl bromide, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orglibretexts.orgwikipedia.org It is a highly efficient method for synthesizing conjugated enynes, which are valuable intermediates in pharmaceuticals and materials science. libretexts.orgwikipedia.org The reaction proceeds under mild conditions, making it suitable for complex molecule synthesis. wikipedia.org The reactivity order of halides (I > Br > Cl) dictates that the coupling will selectively occur at the C-Br position. wikipedia.org

The table below illustrates the expected outcomes of these cross-coupling reactions.

Reaction TypeCoupling PartnerCatalyst System (Typical)Expected Product
Suzuki-Miyaura CouplingArylboronic Acid (Ar-B(OH)₂)Pd(PPh₃)₄ + Base (e.g., K₃PO₄)3-Aryl-2-chlorohexafluoro-2-butene
Sonogashira CouplingTerminal Alkyne (R-C≡CH)Pd(PPh₃)₂Cl₂ + CuI + Amine Base4-Arylalkynyl-3-chlorohexafluoro-2-butene

Preparation of Novel Fluorinated Materials Precursors

Fluorinated polymers are highly sought after for their unique properties, including thermal stability, chemical resistance, and low surface energy, making them ideal for specialized coatings and materials. rsc.org this compound serves as a valuable starting material for synthesizing fluorinated monomers, which are the building blocks for these advanced polymers. rsc.org

The general strategy involves a two-step process:

Functionalization: A polymerizable group, such as a vinyl or styryl moiety, is introduced into the molecule via a cross-coupling reaction (as described in section 7.2). For example, coupling with 4-vinylphenylboronic acid would attach a polymerizable styrene (B11656) group.

Polymerization: The resulting fluorinated monomer can then undergo polymerization, often initiated by radical initiators, to form a high-molecular-weight polymer. The incorporation of the hexafluorobutene core imparts desirable fluoropolymer characteristics to the final material.

The table below outlines the synthesis of a potential fluorinated monomer and its subsequent polymerization.

StepReactionReactantsProduct
1. Monomer SynthesisSuzuki-Miyaura CouplingThis compound + 4-Vinylphenylboronic acid2-Chloro-3-(4-vinylphenyl)hexafluoro-2-butene (Fluorinated Monomer)
2. PolymerizationFree-Radical PolymerizationFluorinated Monomer + Initiator (e.g., AIBN)Poly[2-chloro-3-(4-vinylphenyl)hexafluoro-2-butene] (Novel Fluorinated Polymer)

Stereoselective Transformations and Chiral Synthesis Applications

The compound this compound exists as a mixture of (E) and (Z) isomers due to the substitution pattern on the double bond. youtube.com This isomeric complexity opens avenues for stereoselective transformations, where one stereoisomer reacts preferentially over the other. libretexts.org A reaction that converts a specific stereoisomer of the reactant into a specific stereoisomer of the product is known as a stereospecific reaction. alrasheedcol.edu.iqquora.com

While specific examples for this compound are not extensively documented, the principles of stereoselective synthesis can be applied. For instance:

Stereoselective Coupling: The use of chiral ligands on the palladium catalyst in cross-coupling reactions could potentially lead to a kinetic resolution, where one of the (E)/(Z) isomers reacts faster than the other. This would result in an enantioenriched product if the coupling introduces a new stereocenter.

Asymmetric Addition: Although challenging, an asymmetric addition reaction across the double bond using a chiral catalyst could transform the achiral alkene into a chiral product with high enantiomeric excess. For example, a stereospecific anti-addition mechanism, similar to halogen addition to simple alkenes, could yield specific diastereomers depending on the starting (E) or (Z) isomer. libretexts.org

These applications remain largely exploratory but represent a promising frontier for utilizing this compound in the synthesis of complex, stereodefined fluorinated molecules.

Future Research Directions and Emerging Areas

Development of Sustainable Synthetic Methodologies for Perhalogenated Alkenes

The synthesis of perhalogenated alkenes, including 2-Bromo-3-chlorohexafluoro-2-butene, is an area of ongoing research with a focus on developing more sustainable and environmentally friendly methods. rroij.comscirp.orgscirp.orgepitomejournals.com Traditional synthetic routes often involve harsh conditions and the use of hazardous reagents. epitomejournals.com Green chemistry principles are being applied to devise new synthetic strategies that minimize waste, reduce energy consumption, and utilize less toxic substances. epitomejournals.comresearchgate.net

Key areas of development in the sustainable synthesis of perhalogenated alkenes include:

Catalytic Processes: The use of catalysts can lead to more efficient and selective reactions, reducing the formation of unwanted byproducts. rsc.orgrsc.org Research is ongoing to find robust catalysts that can operate under milder conditions. For instance, metal-catalyzed cross-coupling reactions are being explored as a highly atom-economic approach. rsc.org

Alternative Solvents: Many conventional organic solvents are toxic and volatile. epitomejournals.com The use of greener solvents, such as water or ionic liquids, is being investigated to reduce the environmental impact of these syntheses. scirp.orgscirp.org Micellar catalysis in aqueous media has shown promise for facilitating halogenation reactions. scirp.orgscirp.org

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processes, including better heat and mass transfer, improved safety, and the potential for process automation and scalability.

Renewable Feedstocks: While challenging for highly halogenated compounds, researchers are exploring the possibility of using bio-based starting materials to reduce the reliance on fossil fuels. rsc.org

Energy Efficiency: The development of reactions that proceed at lower temperatures and pressures can significantly reduce the energy consumption of the synthetic process. mdpi.com

A promising approach involves the use of hydrogen peroxide as a "green" oxidant in combination with halide salts. rsc.org This method can be catalyzed by high oxidation state metal complexes, such as those of vanadium and molybdenum, and has been effective for the halogenation of alkenes. rsc.org In some cases, these oxidative halogenations can proceed without a catalyst, producing only water as a byproduct. rsc.org

Exploration of Novel Reactivity Patterns and Undiscovered Transformations

The unique electronic properties of this compound, conferred by the presence of multiple halogen atoms, make it a substrate for exploring novel reactivity patterns and discovering new chemical transformations. rroij.com The carbon-carbon double bond is electron-deficient, and the carbon-halogen bonds have varying strengths and polarities, leading to complex and potentially useful reactivity. rroij.com

Future research in this area will likely focus on:

Selective Functionalization: Developing methods to selectively react at one of the halogenated positions or the double bond would open up new avenues for creating complex fluorinated molecules. For example, the bromine atom could be a target for cross-coupling reactions. beilstein-journals.org

Pericyclic Reactions: The electron-deficient nature of the double bond could be exploited in cycloaddition reactions, such as Diels-Alder or [2+2] cycloadditions, with electron-rich dienes or alkenes.

Radical Reactions: The carbon-bromine bond is weaker than the carbon-chlorine and carbon-fluorine bonds, making it susceptible to homolytic cleavage to generate radical intermediates. These radicals could participate in a variety of addition and substitution reactions. The use of 2-bromo-3,3,3-trifluoropropene as a radical acceptor in visible-light-driven reactions highlights the potential for similar transformations with this compound. researchgate.net

Reactions with Nucleophiles and Electrophiles: The interplay of the different halogens and the double bond will dictate the regioselectivity and stereoselectivity of additions and substitutions. rroij.comstackexchange.comyoutube.com For example, in the addition of hydroiodic acid to 2-bromo-3-chloro-2-butene, both resonance and inductive effects must be considered to predict the major product. stackexchange.com

Catalytic Transformations: The development of new catalysts could enable previously unknown transformations of this highly functionalized alkene. nih.gov This includes enantioselective reactions to create chiral fluorinated building blocks.

An example of expanding the utility of a related multi-halogenated alkene is the Sonogashira cross-coupling reaction of a 1-fluoro-2-bromo-2-chloroalkenyl ether to create a highly functionalized enyne structure. beilstein-journals.org This demonstrates the potential for further functionalization of compounds like this compound.

Advanced Spectroscopic and In Situ Characterization Techniques for Mechanistic Insights

A deep understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new ones. Advanced spectroscopic and in situ characterization techniques are powerful tools for elucidating these mechanisms.

Future research will benefit from the application of:

In Situ Spectroscopy: Techniques such as in situ NMR, IR, and Raman spectroscopy allow for the direct observation of reactants, intermediates, and products as the reaction proceeds. researchgate.net This can provide invaluable information about reaction kinetics and the identity of transient species.

Advanced Mass Spectrometry: Techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) mass spectrometry can be used to detect and characterize reactive intermediates.

X-ray Crystallography: While challenging for reactive species, X-ray crystallography of stable derivatives or complexes can provide definitive structural information.

Computational Chemistry: In conjunction with experimental data, computational methods like Density Functional Theory (DFT) can be used to model reaction pathways, calculate transition state energies, and predict spectroscopic properties of intermediates. worldscientific.comresearchgate.netrsc.org

By combining these techniques, researchers can gain a comprehensive picture of the mechanistic pathways at play in reactions involving this compound. This knowledge is essential for controlling reaction outcomes and designing more efficient and selective synthetic methods.

Refinement of Computational Models for Complex Perhalogenated Systems

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool in modern chemistry for understanding and predicting the behavior of molecules. youtube.com For complex perhalogenated systems like this compound, accurate computational models are essential for studying their structure, reactivity, and spectroscopic properties.

Future efforts in this area will focus on:

Improved Functionals and Basis Sets: The development of new DFT functionals and basis sets that are specifically parameterized for halogenated compounds is needed to improve the accuracy of calculations. A comprehensive benchmark of DFT functionals and basis sets for modeling the dehalogenation of an organochloride with a porphyrin derivative highlighted the importance of selecting the appropriate theoretical level. rsc.org

Modeling of Solvent Effects: The inclusion of explicit solvent molecules or advanced continuum solvent models is crucial for accurately simulating reactions in solution, as solvent can have a significant impact on reaction rates and selectivities.

Simulation of Dynamics: Molecular dynamics (MD) simulations can provide insights into the conformational flexibility and dynamic behavior of these molecules and their interactions with other species.

Prediction of Spectroscopic Data: The accurate prediction of NMR, IR, and other spectroscopic data can aid in the identification and characterization of these compounds and their reaction intermediates.

The refinement of these computational models will not only enhance our fundamental understanding of perhalogenated systems but also accelerate the discovery and development of new reactions and materials.

Comprehensive Environmental Fate Modeling and Pathway Elucidation for Specific Perhalogenated Alkenes

Given the persistence of some halogenated organic compounds in the environment, understanding the environmental fate and degradation pathways of this compound is of significant importance. rsc.org Comprehensive environmental fate modeling can help predict its distribution, persistence, and potential for bioaccumulation.

Key research directions include:

Degradation Studies: Investigating the abiotic and biotic degradation pathways of this compound under various environmental conditions (e.g., in water, soil, and air). This includes studying its susceptibility to hydrolysis, photolysis, and microbial degradation. researchgate.netbohrium.comnih.gov

Modeling of Atmospheric Transport: For volatile compounds, atmospheric transport models can predict their movement and deposition on a regional and global scale.

Bioaccumulation Potential: Studies are needed to determine the potential for this compound to accumulate in living organisms.

Development of Remediation Strategies: In case of environmental contamination, research into effective remediation technologies, such as microbial reductive dehalogenation or advanced oxidation processes, is necessary. researchgate.netnih.gov

A study on the degradation of 15 halogenated hydrocarbons by unactivated chemical oxidants showed that the degradation rate and mechanism are highly dependent on the structure of the compound and the oxidant used. researchgate.net Such studies, if extended to this compound, would provide valuable data for environmental fate models.

Potential for Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in the design, manufacture, and application of chemical products. epitomejournals.comresearchgate.net There is significant potential to apply these principles to the entire life cycle of this compound.

Future research in this area will explore:

Greener Synthetic Routes: As discussed in section 8.1, developing more sustainable synthetic methods is a primary goal. This includes the use of renewable resources, catalytic methods, and environmentally benign solvents. scirp.orgscirp.orgrsc.orgresearchgate.net

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product is a key principle of green chemistry.

Use of Biocatalysis: Enzymes can be highly selective and efficient catalysts that operate under mild conditions. acs.orgnumberanalytics.comnih.govresearchgate.net The potential for using enzymes in the synthesis or transformation of perhalogenated alkenes is an exciting area of research. acs.org Biocatalysis has been successfully applied to the synthesis of pharmaceuticals and fine chemicals, and its application to halogenated compounds is a growing field. numberanalytics.comresearchgate.net

Design for Degradation: Designing molecules that are effective for their intended purpose but that will readily degrade into harmless products after use is a long-term goal of green chemistry.

Safer Chemical Design: Research into the structure-activity and structure-toxicity relationships of perhalogenated alkenes can guide the design of new compounds with reduced toxicity and improved environmental profiles.

The use of biocatalysis, in particular, offers a promising green alternative to traditional chemical synthesis. nih.gov While challenging, the development of enzymes that can catalyze reactions involving highly halogenated substrates like this compound could revolutionize their synthesis and application. acs.org

Q & A

Basic: What synthetic methodologies are most effective for preparing 2-Bromo-3-chlorohexafluoro-2-butene?

Methodological Answer:
The synthesis of halogenated alkenes like this compound typically involves halogenation of precursor alkenes or fluorinated intermediates. A two-step approach is recommended:

Fluorination : Start with a perfluorinated 2-butene derivative, using SF₄ or metal fluorides (e.g., KF) under controlled conditions to ensure complete hexafluorination.

Halogenation : Introduce bromine and chlorine via radical-initiated halogenation or electrophilic addition. For regioselectivity, use catalysts like FeCl₃ to direct bromine/chlorine placement. Monitor reaction progress using GC-MS to avoid over-halogenation .

Advanced: How do the electron-withdrawing effects of hexafluoro groups influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:
The hexafluoro backbone significantly alters electronic density, making the double bond less nucleophilic and more resistant to electrophilic attacks. This impacts cross-coupling reactions (e.g., Suzuki-Miyaura):

  • Steric and Electronic Considerations : Use bulky palladium catalysts (e.g., Pd(PPh₃)₄) to mitigate steric hindrance from fluorine atoms.
  • Activation Strategies : Employ high-temperature conditions (80–120°C) or microwave-assisted synthesis to overcome kinetic barriers. Computational DFT studies can predict optimal ligand-catalyst pairs by analyzing frontier molecular orbitals .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:
A multi-technique approach is essential:

NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments, while ¹H/¹³C NMR resolves CH/CF₂ groups. Note: Low proton count may require enhanced sensitivity probes.

Mass Spectrometry : High-resolution EI-MS (as in NIST data ) confirms molecular ion peaks (e.g., m/z 292 for C₄BrClF₆) and fragmentation patterns.

IR Spectroscopy : Validate C-Br (~500 cm⁻¹) and C-Cl (~600 cm⁻¹) stretches; compare with databases for hexafluoroalkenes.

Advanced: How can researchers resolve contradictions in reported thermodynamic stability data for halogenated alkenes?

Methodological Answer:
Discrepancies often arise from varying experimental conditions or computational models. To address this:

Reproducibility Checks : Standardize synthesis/purification protocols (e.g., distillation under inert gas).

Computational Validation : Use ab initio methods (e.g., CCSD(T)) to calculate Gibbs free energy and compare with experimental DSC/TGA data.

Cross-Platform Analysis : Correlate NMR chemical shifts with DFT-predicted electron densities to identify structural anomalies .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Storage : Store at –20°C in amber glass vials to prevent photodegradation and volatility loss. Use PTFE-lined caps to avoid reactions with metals .
  • Handling : Conduct reactions in fume hoods with HEPA filters; hexafluoro compounds may release toxic HF upon decomposition.
  • Waste Disposal : Neutralize halogenated waste with NaOH/ethanol mixtures before incineration.

Advanced: What strategies optimize regioselective functionalization of this compound for polymer applications?

Methodological Answer:

  • Directed Functionalization : Use Lewis acids (e.g., AlCl₃) to polarize the double bond, favoring bromine substitution at the 2-position.
  • Radical Initiators : AIBN or benzoyl peroxide can drive site-specific radical additions while preserving fluorination.
  • Copolymerization Studies : Screen comonomers (e.g., vinyl ethers) via SEC-MALS to assess molecular weight distributions and thermal stability .

Data Contradiction: How should researchers interpret conflicting NMR spectra for this compound across studies?

Methodological Answer:
Contradictions may stem from solvent effects or impurities. To resolve:

Solvent Calibration : Re-run spectra in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) and compare shift values.

Purity Assessment : Use HPLC with UV detection (λ = 254 nm) to quantify halogenated byproducts.

Dynamic Effects : Variable-temperature NMR can reveal conformational flexibility in the hexafluoro backbone .

Advanced: Can computational models predict the environmental persistence of this compound?

Methodological Answer:
Yes. Combine:

  • QSPR Models : Relate logP values and bond dissociation energies to biodegradation rates.
  • Atmospheric Lifetime : Simulate OH radical reaction pathways using Gaussian09; compare with EPA DSSTox data for analogous compounds .
  • Ecotoxicity : Use ECOSAR to estimate LC₅₀ values for aquatic organisms based on halogen electronegativity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.